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Compound of Interest

Compound Name: 5-Chloropicolinimidamide

CAS No.: 1179532-98-9

Cat. No.: B1489323 Get Quote

Executive Summary
5-Chloropicolinimidamide (5-chloro-2-pyridinecarboximidamide) is a critical heterocyclic

building block in medicinal chemistry, specifically designed for the synthesis of serine protease

inhibitors. Its structural core—a pyridine ring substituted with a chlorine atom at the C5 position

and an amidine group at C2—serves as a potent S1 pocket binder in the development of

anticoagulants targeting Factor Xa and Thrombin.

While often structurally confused with the 2-amino-5-chloropyridine intermediate used in

commercial Factor Xa inhibitors like Edoxaban and Betrixaban, 5-Chloropicolinimidamide
represents a distinct pharmacophore. It functions as an arginine mimetic, forming crucial salt

bridges with Aspartate residues (e.g., Asp189) within the enzyme's active site. This guide

details the nomenclature, synthesis, and quality control protocols required to utilize this

compound effectively in drug development.

Part 1: Nomenclature and Identification
Precise identification is paramount in patent literature and regulatory filings. The compound is

frequently referenced by its hydrochloride salt form, which offers superior stability compared to

the hygroscopic free base.

Table 1: Synonyms and Chemical Identifiers
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Category Identifier / Name Context

Common Name 5-Chloropicolinimidamide General laboratory usage

IUPAC Name
5-chloropyridine-2-

carboximidamide
Official nomenclature

Alt. IUPAC 5-chloro-2-amidinopyridine Focus on functional group

Chemical Abstract
2-Pyridinecarboximidamide, 5-

chloro-
CAS Indexing format

Salt Form
5-Chloropicolinimidamide

Hydrochloride

Most common commercial

form

CAS Number
220935-06-8 (Free

Base)954230-59-0 (HCl Salt)
Database searching

SMILES NC(=N)c1ncc(Cl)cc1 Cheminformatics

InChIKey
ZBPYOEMMLMVVQT-

UHFFFAOYSA-N
Unique digital signature

Part 2: Synthetic Utility & Mechanism
The "Warhead" Mechanism
In the context of Factor Xa inhibition, the amidine group of 5-Chloropicolinimidamide mimics

the basic side chain of Arginine.

S1 Pocket Interaction: The amidine moiety forms a bidentate salt bridge with the carboxylate

of Asp189 at the bottom of the S1 specificity pocket of Factor Xa.

Halogen Role: The 5-chloro substituent occupies the hydrophobic S4 pocket or interacts with

Tyr99, enhancing binding affinity and metabolic stability compared to the unsubstituted

pyridine.

Diagram 1: Pharmacophore Logic & Synthesis Pathway
The following diagram illustrates the logical flow from raw material to the active pharmacophore

and its potential degradation pathways.
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Precursor Phase Pinner Reaction (Anhydrous)

Amination
Hydrolytic Degradation (Avoid)

5-Chloropyridine-2-carbonitrile
(CAS: 86309-14-2)

Intermediate:
Methyl 5-chloropyridine-2-imidate

1. MeOH / HCl (gas)
0°C to RT

Impurity B:
5-Chloropicolinamide

(Amide)

Direct Hydrolysis

TARGET:
5-Chloropicolinimidamide

(Amidine)2. NH3 (gas) / MeOH
Reflux

Impurity A:
Methyl 5-chloropicolinate

(Ester)

+ H2O (Moisture)

+ H2O (High pH/Heat)

Click to download full resolution via product page

Caption: Synthesis of 5-Chloropicolinimidamide via Pinner Reaction and critical hydrolytic

impurity pathways.

Part 3: Synthesis Protocol (Pinner Reaction)
The conversion of 5-chloropyridine-2-carbonitrile to the amidine is classically achieved via the

Pinner reaction. This method is preferred over direct amination due to the electron-deficient

nature of the pyridine ring, which can lead to side reactions under harsh conditions.

Reagents & Equipment[1][2]
Precursor: 5-Chloropyridine-2-carbonitrile (>98% purity).

Solvent: Anhydrous Methanol (Water content <0.05% is critical).

Reagent: Hydrogen Chloride gas (Anhydrous) or Acetyl Chloride (as in-situ HCl generator).

Ammonia Source: Anhydrous Ammonia gas or Ammonium Carbonate.

Step-by-Step Methodology
Step 1: Formation of the Imidate Intermediate

Setup: Charge a flame-dried 3-neck round bottom flask with 5-chloropyridine-2-carbonitrile

(1.0 eq) and anhydrous methanol (10 volumes).
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Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas into the solution

until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to

generate HCl in situ.

Mechanism:[1][2][3][4] The nitrile nitrogen is protonated, making the carbon highly

electrophilic for attack by methanol.

Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak indicates

conversion to the Methyl 5-chloropyridine-2-imidate hydrochloride.

Isolation (Optional but Recommended): Precipitate the imidate salt with diethyl ether to

remove excess acid and impurities.

Step 2: Ammonolysis to Amidine
Resuspension: Resuspend the imidate salt in fresh anhydrous methanol.

Amination: Cool to 0°C and bubble anhydrous Ammonia gas through the slurry for 2–3

hours.

Note: Ammonium carbonate (3-4 eq) can be used as a solid alternative, stirred at room

temperature for 24 hours.

Workup: Concentrate the solvent under reduced pressure.

Purification: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to obtain 5-
Chloropicolinimidamide Hydrochloride as a white to off-white solid.

Part 4: Quality Control & Impurity Profiling
The primary challenge in this synthesis is the "Amide Impurity" (5-chloropicolinamide). Because

the amidine and amide are structurally similar, they can co-crystallize.

Table 2: Impurity Specifications
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Impurity Origin Detection (HPLC) Limit

5-Chloropicolinamide
Hydrolysis of Amidine

or Nitrile
RRT ~1.1 < 0.15%

Methyl 5-

chloropicolinate
Hydrolysis of Imidate RRT ~1.3 < 0.10%

5-Chloropyridine-2-

carbonitrile

Unreacted Starting

Material
RRT ~1.5 < 0.05%

Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 20 minutes.

Wavelength: 254 nm (Pyridine absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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